3-methyl-N-(6-methylpyridin-2-yl)benzamide
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Overview
Description
“3-methyl-N-(6-methylpyridin-2-yl)benzamide” is a chemical compound with the molecular formula C14H14N2O . It is a white to light-yellow powder or crystals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H13N3OS/c1-10-6-5-9-12(15-10)16-14(19)17-13(18)11-7-3-2-4-8-11/h2-9H,1H3,(H2,15,16,17,18,19) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been used as catalysts for various reactions .Physical And Chemical Properties Analysis
“this compound” is a white to light-yellow powder or crystals . It has a molecular weight of 226.2738 .Scientific Research Applications
Potential as an Anti-Fibrotic Drug
3-Methyl-N-(6-Methylpyridin-2-Yl)Benzamide, referred to as IN-1130, is being researched as a novel ALK5 inhibitor with potential applications in treating fibrosis. This compound has shown promising results in suppressing renal and hepatic fibrosis. It also exhibits anti-metastatic effects in breast cancer models. The pharmacokinetics of IN-1130 indicate good oral bioavailability and effective distribution into liver, kidneys, and lungs, making it a potential oral anti-fibrotic drug (Kim et al., 2008).
Antibacterial Properties
Another derivative of this compound, 2-Methyl-N-((4-Methylpyridin-2-Yl)Carbamothioyl)Benzamide, has been identified for its antibacterial properties. It shows activity against both gram-positive and gram-negative bacteria. The compound's structure has been characterized through various techniques, including X-ray crystallography, suggesting its potential in antibacterial applications (Adam et al., 2016).
Neuroleptic Activity
A related compound, Cis-N-(1-Benzyl-2-Methylpyrrolidin-3-Yl)-5-Chloro-2-Methoxy-4-(Methylamino)Benzamide, has been synthesized and shown potential as a neuroleptic. This compound demonstrated a good correlation between structure and activity, indicating its potential in treating psychosis (Iwanami et al., 1981).
Electrophysiological Activity in Cardiology
N-Substituted-4-(1H-Imidazol-1-Yl)Benzamides, including derivatives of this compound, have been explored for their cardiac electrophysiological activity. These compounds are potential selective class III agents, which are significant in cardiac arrhythmia treatments (Morgan et al., 1990).
Role in Supramolecular Chemistry
N-(Thiazol-2-Yl)Benzamide derivatives, including 3-Methyl-N-(Thiazol-2-Yl)Benzamide, have been investigated for their gelation behavior. They exhibit significant gelation towards ethanol/water and methanol/water mixtures, with potential applications in supramolecular chemistry (Yadav & Ballabh, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
3-methyl-N-(6-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-3-7-12(9-10)14(17)16-13-8-4-6-11(2)15-13/h3-9H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCGNQRHTCXVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
346720-66-9 |
Source
|
Record name | 3-Methyl-N-(6-methyl-2-pyridinyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346720669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYL-N-(6-METHYL-2-PYRIDINYL)BENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F7946H6D8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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